molecular formula C8H16O B13944484 4-Methyl-6-hepten-3-ol CAS No. 53907-71-4

4-Methyl-6-hepten-3-ol

Cat. No.: B13944484
CAS No.: 53907-71-4
M. Wt: 128.21 g/mol
InChI Key: QMMJAABEFZXPBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-hepten-3-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 4-methyl-1-heptene. This reaction proceeds in two steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-hepten-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-hepten-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-hepten-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-hepten-3-ol is unique due to its specific combination of a hydroxyl group and an unsaturated heptene chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

CAS No.

53907-71-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

4-methylhept-6-en-3-ol

InChI

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h4,7-9H,1,5-6H2,2-3H3

InChI Key

QMMJAABEFZXPBD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)CC=C)O

Origin of Product

United States

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